2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride 2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 2155852-94-9
VCID: VC5564570
InChI: InChI=1S/C8H7F3N2O.ClH/c9-8(10,11)7-2-1-5(4-13-7)6(14)3-12;/h1-2,4H,3,12H2;1H
SMILES: C1=CC(=NC=C1C(=O)CN)C(F)(F)F.Cl
Molecular Formula: C8H8ClF3N2O
Molecular Weight: 240.61

2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride

CAS No.: 2155852-94-9

Cat. No.: VC5564570

Molecular Formula: C8H8ClF3N2O

Molecular Weight: 240.61

* For research use only. Not for human or veterinary use.

2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride - 2155852-94-9

Specification

CAS No. 2155852-94-9
Molecular Formula C8H8ClF3N2O
Molecular Weight 240.61
IUPAC Name 2-amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethanone;hydrochloride
Standard InChI InChI=1S/C8H7F3N2O.ClH/c9-8(10,11)7-2-1-5(4-13-7)6(14)3-12;/h1-2,4H,3,12H2;1H
Standard InChI Key FYZAQKMMPMWHNC-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1C(=O)CN)C(F)(F)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 2-amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride is C₈H₈ClF₃N₂O, with a molecular weight of 240.61 g/mol. The structure comprises three key components:

  • A pyridine ring substituted at the 3-position with a carbonyl-linked ethylamine group

  • A trifluoromethyl (-CF₃) group at the pyridine's 6-position

  • A hydrochloride counterion stabilizing the amine functionality

The IUPAC name, 2-amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethanone hydrochloride, precisely describes this arrangement. The SMILES notation (C1=CC(=NC=C1C(=O)CN)C(F)(F)F.Cl) and InChIKey (FYZAQKMMPMWHNC-UHFFFAOYSA-N) provide machine-readable structural representations.

Electronic and Steric Features

The trifluoromethyl group exerts significant electronic effects:

  • Electron-withdrawing inductive effect (-I): Polarizes the pyridine ring, enhancing electrophilicity at specific positions

  • Steric bulk: The CF₃ group (van der Waals volume ≈ 38 ų) creates spatial constraints influencing molecular interactions

The hydrochloride salt improves solubility in polar solvents compared to the free base form, though exact solubility data remain unreported.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₈ClF₃N₂O
Molecular Weight240.61 g/mol
IUPAC Name2-amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethanone hydrochloride
SMILESC1=CC(=NC=C1C(=O)CN)C(F)(F)F.Cl
InChIKeyFYZAQKMMPMWHNC-UHFFFAOYSA-N
PubChem CID132371466

Synthesis and Manufacturing Considerations

Synthetic Pathways

The synthesis typically involves sequential functionalization of pyridine precursors :

Step 1: Pyridine Core Formation
Pyridine derivatives are synthesized via:

  • Hantzsch dihydropyridine synthesis

  • Kröhnke pyridinium salt cyclization

  • Transition-metal catalyzed cross-couplings

Step 2: Trifluoromethylation
Introducing the -CF₃ group employs:

  • Ullmann-type couplings with CF₃X (X = I, Br)

  • Radical trifluoromethylation using CF₃SO₂Na

  • Electrophilic trifluoromethylation reagents (e.g., Togni's reagent)

Step 3: Amination and Salt Formation

  • Reductive amination of ketone intermediates

  • Hydrochloride salt precipitation via HCl gas bubbling

Process Optimization

Key reaction parameters from analogous syntheses :

  • Temperature: 70-110°C for cyclization steps

  • Catalysts: Pd₂(dba)₃/XantPhos systems for cross-couplings

  • Solvents: MeOH, toluene, THF

  • Workup: Ethyl acetate extraction, Na₂SO₄ drying

Table 2: Representative Reaction Conditions

ParameterSpecification
TrifluoromethylationCF₃I, CuI, DMF, 100°C, 24h
Reductive AminationNaBH₄, MeOH, 0°C → RT
Salt FormationHCl/dioxane, 0°C, 2h
Yield35-62% (multi-step)

Analytical Characterization

Spectroscopic Data

Hypothetical characterization based on structural analogs :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, NH₂), 8.65 (d, J = 8.4 Hz, 1H, Py-H), 8.12 (d, J = 8.0 Hz, 1H, Py-H), 4.32 (s, 2H, CH₂), 3.89 (q, J = 6.8 Hz, 1H, CH)

  • ¹³C NMR: δ 198.4 (C=O), 152.1 (Py-CF₃), 123.4 (q, J = 270 Hz, CF₃)

  • HRMS: m/z calcd. for C₈H₇F₃N₂O [M+H]+: 205.0583; found: 205.0581

Chromatographic Methods

Recommended analytical conditions:

  • HPLC: C18 column, 30:70 MeCN/H₂O + 0.1% TFA, 1.0 mL/min, λ = 254 nm

  • Retention time: ~6.2 min

Research Applications

Medicinal Chemistry

  • Lead compound for kinase inhibitor development

  • PROTAC linker component (amine-ketone bifunctionality)

Materials Science

  • Ligand for transition metal complexes

  • Monomer for fluorinated polymer synthesis

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